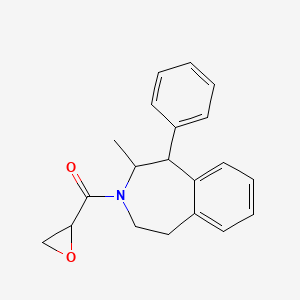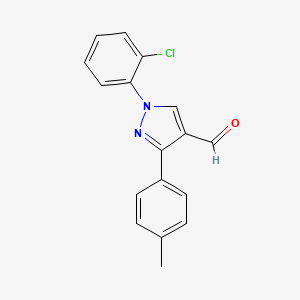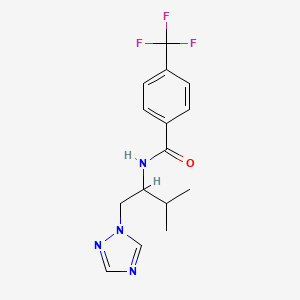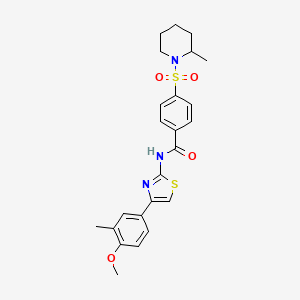
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The study of derivatives similar to 4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, reveals their crystal structure and intermolecular interactions. These compounds are characterized by spectral studies and X-ray diffraction, which confirm their three-dimensional molecular structure. The understanding of these molecular interactions, including hydrogen bonds, contributes to the field of crystallography and molecular engineering (Karanth et al., 2019).
Anticancer Activities
Compounds related to this compound have been synthesized and evaluated for their potential anticancer activities. The synthesis of novel derivatives and their structural establishment through spectral data analysis lead to the screening of these compounds for anti-tumor activities. For example, certain synthesized derivatives have displayed cytotoxic activity against cancer cell lines, suggesting their potential in cancer research and therapy development (Abu‐Hashem & Aly, 2017).
Antibacterial and Antioxidant Properties
The antibacterial and antioxidant activities of oxadiazole derivatives indicate their application in microbial resistance and oxidative stress management. These compounds have shown effectiveness against specific bacteria like Staphylococcus aureus and exhibited potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Synthetic Methodologies and Chemical Properties
Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles underlines the versatility of these compounds in synthetic chemistry. Such studies contribute to the development of new synthetic methodologies and enhance our understanding of the chemical properties and reactions of 1,3,4-oxadiazole derivatives (Vivona et al., 1997).
Enzyme Inhibition and Pharmacological Potential
The exploration of 1,3,4-oxadiazole derivatives for their enzyme inhibition capabilities and pharmacological potential is significant. For instance, studies have been conducted to evaluate the effect of these compounds on enzymes like butyrylcholinesterase, suggesting their potential application in addressing diseases linked to enzyme dysfunction. Molecular docking studies further provide insights into the ligand-enzyme binding affinity, offering a pathway for developing new therapeutic agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-18(2)10-26-11-22(18)29(24,25)13-7-5-12(6-8-13)15(23)19-17-21-20-16(27-17)14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFGHPPLWZKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)


![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)
